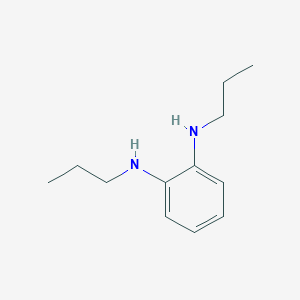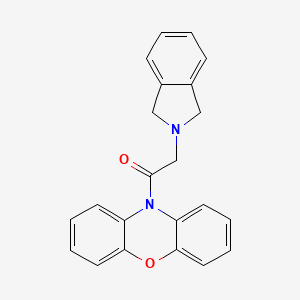
methyl (2R)-2-hydroxy-4,4-dimethylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R)-2-hydroxy-4,4-dimethylpentanoate is an organic compound with a molecular formula of C8H16O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-hydroxy-4,4-dimethylpentanoate typically involves the esterification of (2R)-2-hydroxy-4,4-dimethylpentanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize microreactor technology to control reaction conditions precisely and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2R)-2-hydroxy-4,4-dimethylpentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: SOCl2 in the presence of pyridine at room temperature.
Major Products Formed
Oxidation: Methyl (2R)-2-oxo-4,4-dimethylpentanoate.
Reduction: Methyl (2R)-2-hydroxy-4,4-dimethylpentanol.
Substitution: Methyl (2R)-2-chloro-4,4-dimethylpentanoate.
Wissenschaftliche Forschungsanwendungen
Methyl (2R)-2-hydroxy-4,4-dimethylpentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of methyl (2R)-2-hydroxy-4,4-dimethylpentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and ester groups play crucial roles in these interactions, facilitating binding and subsequent biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (2R)-2-hydroxy-3,3-dimethylbutanoate
- Methyl (2R)-2-hydroxy-5,5-dimethylhexanoate
- Methyl (2R)-2-hydroxy-4-methylpentanoate
Uniqueness
Methyl (2R)-2-hydroxy-4,4-dimethylpentanoate is unique due to its specific chiral center and the presence of two methyl groups at the 4-position. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
498555-74-1 |
|---|---|
Molekularformel |
C8H16O3 |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
methyl (2R)-2-hydroxy-4,4-dimethylpentanoate |
InChI |
InChI=1S/C8H16O3/c1-8(2,3)5-6(9)7(10)11-4/h6,9H,5H2,1-4H3/t6-/m1/s1 |
InChI-Schlüssel |
XTFMANVWGYNMTQ-ZCFIWIBFSA-N |
Isomerische SMILES |
CC(C)(C)C[C@H](C(=O)OC)O |
Kanonische SMILES |
CC(C)(C)CC(C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(4-Methoxyphenyl)-3-oxopropyl]-L-methionine](/img/structure/B14221413.png)
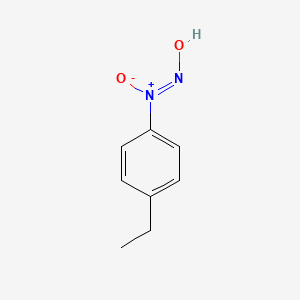
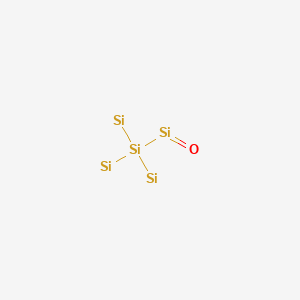

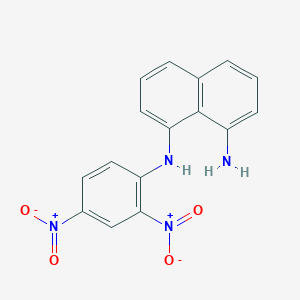
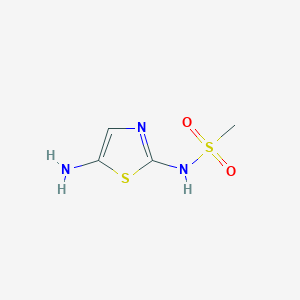
![N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline](/img/structure/B14221462.png)

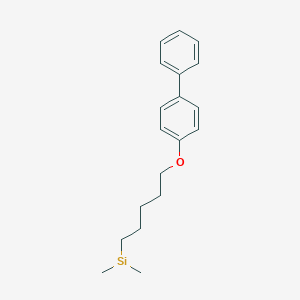
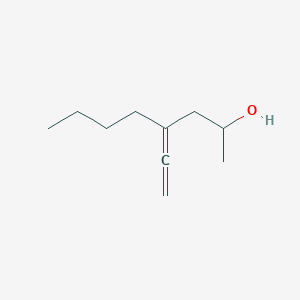
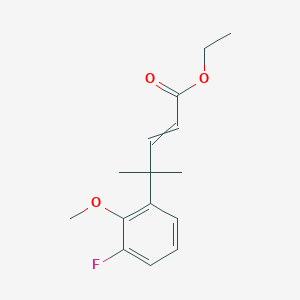
![Cyclohexanone, 4-[1-(4-hydroxyphenyl)propyl]-](/img/structure/B14221493.png)
